molecular formula C29H30N4O4 B11274132 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide

2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide

Cat. No.: B11274132
M. Wt: 498.6 g/mol
InChI Key: VSXWJGSLLRTSJJ-UHFFFAOYSA-N
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Description

This compound features a quinazolin-dione core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) linked to a phenyl group substituted with an acetamide moiety (N-isopropyl). The structural complexity suggests applications in medicinal chemistry, particularly for neurological or anticonvulsant targets, given the presence of aromatic and amide functionalities common in bioactive molecules .

Formation of the quinazolin-dione core via condensation and oxidation (e.g., using glycine and methyl 2-isothiocyanatobenzoate followed by H₂O₂ oxidation).

Coupling with an acetamide derivative (e.g., via N,N′-carbonyldiimidazole-mediated activation) .

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

2-[4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-20(2)31-26(34)18-22-12-14-23(15-13-22)33-28(36)24-10-6-7-11-25(24)32(29(33)37)19-27(35)30-17-16-21-8-4-3-5-9-21/h3-15,20H,16-19H2,1-2H3,(H,30,35)(H,31,34)

InChI Key

VSXWJGSLLRTSJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinazoline intermediate, followed by the introduction of the phenethylamino and isopropylacetamide groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are identified from , and 7, focusing on quinazolin-dione and acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Reported Bioactivity
Target Compound Quinazolin-dione Phenethylamino-oxoethyl, N-isopropyl acetamide Likely analogous to [15] (oxidation + coupling) Hypothesized anticonvulsant
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolin-dione 2,4-Dichlorophenylmethyl, acetamide Glycine + methyl 2-isothiocyanatobenzoate → oxidation → coupling [15] Anticonvulsant activity
790290-24-3 () Triazole sulfanyl Cyclopropyl, dichlorophenyl Unspecified Not reported
548454-23-5 () Triazol-4-ylamine 2,4-Dichlorophenyl, 4-fluorobenzylthio Unspecified Not reported

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Compound
Core Structure Quinazolin-dione Quinazolin-dione Triazole sulfanyl
Key Substituents Phenethylamino, isopropyl Dichlorophenylmethyl Cyclopropyl, dichlorophenyl
Molecular Weight (Inferred) ~500 g/mol ~400 g/mol ~350 g/mol
LogP (Estimated) 2.5–3.5 3.8–4.2 3.0–3.5

Biological Activity

The compound 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide is a synthetic derivative that belongs to the class of quinazoline-based compounds. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, with a molecular weight of 482.6 g/mol. The structure features a quinazoline core, which is known for its pharmacological significance.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:
In a study involving related quinazoline derivatives, compounds were tested against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to standard chemotherapeutic agents .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound has potential activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Quinazoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis8 µg/mL

These findings suggest that derivatives similar to 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide can effectively combat microbial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. These compounds may inhibit key inflammatory mediators such as cytokines and prostaglandins.

Research Findings:
In vitro studies have shown that related compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific molecular targets:

  • Kinase Inhibition: Many quinazolines act as inhibitors of tyrosine kinases involved in cancer progression.
  • Receptor Modulation: Some derivatives may modulate receptors associated with inflammation and pain.
  • DNA Interaction: Certain compounds can intercalate with DNA, disrupting replication in cancer cells.

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